![molecular formula C9H10N2 B027782 5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine CAS No. 107469-29-4](/img/structure/B27782.png)
5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine
Vue d'ensemble
Description
5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine is a nitrogen-containing heterocyclic compound . It’s a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound plays a significant role in various types of tumors due to its potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a series of chemical reactions . For instance, to synthesize a derivative, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL) were added m-dimethoxybenzaldehyde (150 mg, 1.1 mmol), and potassium hydroxide (281 mg, 5 mmol). The reaction was stirred at 50 °C for 5 hours .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The molecular weight is 118.1359 .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Applications De Recherche Scientifique
Synthesis of Condensed Heterocycles : Aiello et al. (1978) described a new synthesis method for pyrrolo[3,2-b]pyridine, which allows for the synthesis of 4-azaindoles with a sensitive group at C-7. This method facilitates the construction of the pyrrolo[3,2-b]pyridine ring, indicating its utility in developing specific heterocyclic compounds (Aiello et al., 1978).
Antioxidant Activity : Chaban et al. (2013) synthesized novel 5,7-dimethyl-3H-thiazolo[4,5-B]pyridine-2-one compounds, demonstrating promising antioxidant activity. This suggests potential benefits for various industries where antioxidant properties are crucial (Chaban et al., 2013).
Anticancer Potential : A 2023 study by Mallisetty et al. reported that new pyrrolyl-pyridine scaffolds exhibit significant anticancer activity against human cervical cancer and breast cancer cell lines. This highlights its potential in cancer therapy (Mallisetty et al., 2023).
Cycloaddition Reactions : A study by Sutcliffe et al. (2000) demonstrated that pyrrolo[1,2-c]thiazole, a related compound, acts as a thiocarbonyl ylide with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes. This partially explains its behavior in Frontier MO theory, relevant for understanding chemical reactions involving these compounds (Sutcliffe et al., 2000).
High-Pressure Chemistry : Kurzydłowski et al. (2021) studied the effect of high-pressure compression on 1H-pyrrolo[3,2-h]quinoline and 2-(2′-pyridyl)pyrrole crystals. They found that this compression strengthens intermolecular hydrogen bonds, facilitating double proton transfer within cyclic dimers while maintaining intramolecular N-HN interactions (Kurzydłowski et al., 2021).
Synthesis of Chromeno[2,3-b]pyridine Derivatives : A 2023 study by Ryzhkova et al. successfully synthesized a new chromeno[2,3-b]pyridine derivative. This compound shows promising properties, offering potential for industrial, biological, and medicinal applications (Ryzhkova et al., 2023).
Propriétés
IUPAC Name |
5,7-dimethyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-7(2)11-8-3-4-10-9(6)8/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVAPNIXFAQFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




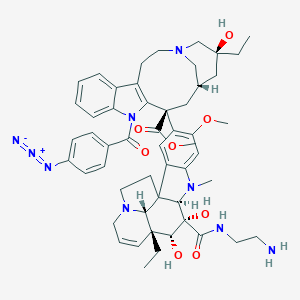
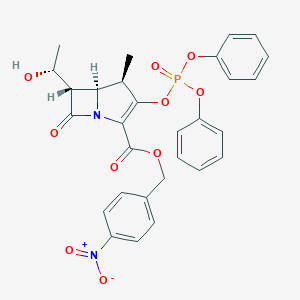
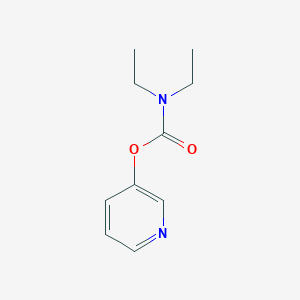
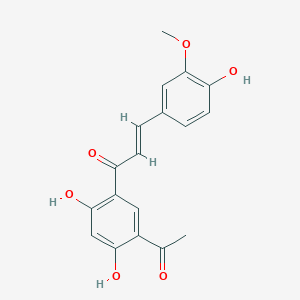
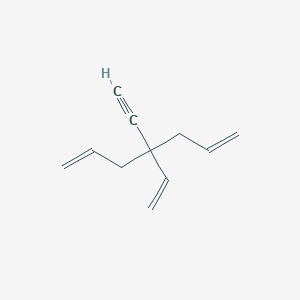
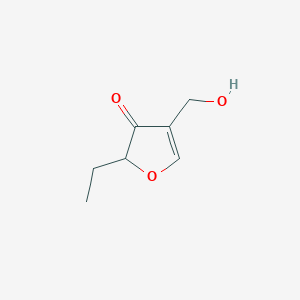
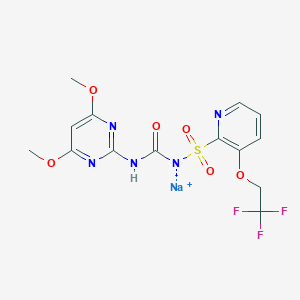
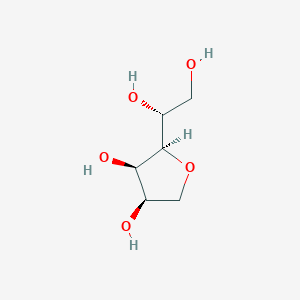
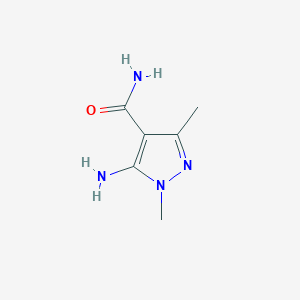

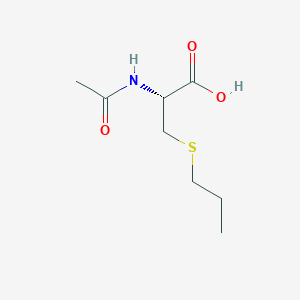

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)